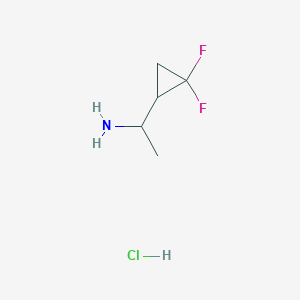

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOCNTCJOWIPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-13-5 | |

| Record name | 1-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves several steps, typically starting with the preparation of the difluorocyclopropyl intermediate. The synthetic route generally includes:

Cyclopropanation: The formation of the difluorocyclopropyl ring through cyclopropanation reactions.

Amination: Introduction of the ethanamine group via nucleophilic substitution or other amination techniques.

Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride":

About this compound

- Molecular Formula : C5H9F2N

- IUPAC Name : 1-(2,2-difluorocyclopropyl)ethanamine

- It is also known as 1-(2,2-Difluorocyclopropyl)ethan-1-amine

Applications

While the search results do not specifically detail the applications of "this compound", they do provide information on related compounds and their uses:

- As an intermediate: 2,2-difluorocyclopropyl derivatives can be used as intermediates for the synthesis of crop protection .

-

JAK Kinase Inhibitors: Aminopyrimidinyl compounds are useful as JAK (Janus kinase) inhibitors . Selective targeting or modulation of JAK kinases, particularly JAK1, are contemplated to be therapeutically useful for treating conditions such as arthritis, asthma, autoimmune diseases, cancers or tumors, diabetes, certain eye diseases/disorders, inflammation, intestinal inflammations, allergies, neurodegenerative diseases, psoriasis, and transplant rejection .

- One specific compound mentioned in the patent WO2016027195A1 is (1R,2R)-2-cyano-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hex-1-yl]cyclopropanecarboxamide, or a pharmaceutically acceptable salt thereof .

- These compounds can be used to treat or prevent primary biliary cirrhosis, autoimmune hepatitis, and primary sclerosing cholangitis .

- They can also be used to treat or prevent conditions such as acute myeloid leukemia, T cell acute lymphoblastic leukemia, multiple myeloma, pancreatic cancer, brain tumors, gliomas (including astrocytoma, oligodendroglioma, and glioblastoma), acute CNS trauma (including traumatic brain injury, encephalitis, stroke, and spinal cord injury), epilepsy, seizures, PD, ALS, frontotemporal lobe dementia, neuropsychiatric disorders (including schizophrenia, bipolar disorder, depression, treatment-resistant depression, PTSD, anxiety), and auto-antibodies mediated encephalopathies .

Isotopic Labeling

- The patent also mentions that substitution with heavier isotopes like deuterium (2H) may offer therapeutic advantages due to greater metabolic stability, potentially increasing in vivo half-life or reducing dosage requirements .

- Substitution with positron-emitting isotopes like 11C, 18F, 15O, and 13N can be useful in Positron Emission Topography (PET) studies for examining substrate receptor occupancy .

Dosage

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic and steric properties, influencing its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2-Difluorocyclohexyl)ethan-1-amine Hydrochloride

This compound features a six-membered cyclohexane ring with 2,2-difluoro substitution. Its synthesis involves dicyandiamide and yields a molecular weight of 248.0 g/mol ([M+H]+), distinct from the cyclopropane derivative’s molecular weight of 133.62 g/mol (C₆H₁₂ClN) .

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

The 4,4-difluoro substitution on the cyclohexane ring alters electronic and steric properties compared to the 2,2-difluorocyclopropyl analog. This positional difference may reduce ring strain and dipole moments, impacting solubility and target interactions .

Table 1: Cycloalkyl Ethanamine Derivatives

Aromatic and Heterocyclic Ethanamine Derivatives

Phenylalkylamine Derivatives (e.g., 2C-D, 2C-P)

Compounds like 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (2C-D) and 2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine hydrochloride (2C-P) feature aromatic rings with methoxy and alkyl substituents. These derivatives are studied for receptor activity (e.g., serotonin receptors) due to their structural resemblance to neurotransmitters. Unlike the cyclopropylamine, their planar aromatic systems facilitate π-π interactions but lack the stereoelectronic effects of fluorine .

Pyrimidine and Thiazole Derivatives

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride (MW: 209.6 g/mol) incorporates a pyrimidine ring, enabling hydrogen bonding and π-stacking interactions. Such heterocyclic systems are common in kinase inhibitors, contrasting with the cyclopropane derivative’s role in antibacterial agents .

Table 2: Aromatic and Heterocyclic Derivatives

Substituent Effects on Physicochemical Properties

- Fluorine Positioning: The 2,2-difluorocyclopropyl group introduces significant ring strain and dipole moments, enhancing metabolic resistance compared to non-fluorinated analogs .

- Ring Size : Cyclopropane’s small ring increases steric hindrance and rigidity, favoring interactions with compact binding sites, whereas cyclohexane derivatives offer flexibility for broader target engagement .

- Electronic Effects: Difluoro substitution increases electronegativity, improving membrane permeability and bioavailability relative to chlorinated or non-halogenated analogs (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, MW: 210.08 g/mol) .

Biological Activity

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a difluorocyclopropyl group which may enhance its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing difluorocyclopropyl moieties can interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance the bioavailability of the drug.

Potential Targets:

- Neurotransmitter Receptors : Compounds like this compound may act as modulators of neurotransmitter systems, particularly in the central nervous system.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound. These studies highlight its potential applications in treating neurological disorders and other conditions.

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodent models, this compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, suggesting potential use as an anxiolytic agent.

Case Study 2: Enzymatic Activity

A separate investigation focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The results indicated that the compound exhibited competitive inhibition with a calculated IC50 value indicating moderate potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.